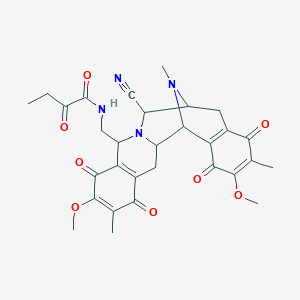
Saframycin Ad-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saframycin Ad-1 is a natural product found in Streptomyces lavendulae with data available.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects in Cancer Cells
- SafA shows potent antiproliferative effects in leukemia- and tumor-derived cells. This activity is attributed to the ability of saframycins to covalently modify duplex DNA. GAPDH, a protein target of saframycins, is implicated in these antiproliferative effects, suggesting a novel molecular mechanism of action and potential target for cancer treatment (Xing et al., 2004).
Biosynthesis and Structural Characterization
- The biosynthesis of SafA involves a complex process with the nonribosomal peptide synthetase SfmC catalyzing a seven-step transformation of dipeptidyl substrates, leading to its unique pentacyclic tetrahydroisoquinoline scaffold. This highlights a dual Pictet-Spengler mechanism in its biosynthesis (Koketsu et al., 2010).
- Further studies on saframycin biosynthesis in Streptomyces lavendulae have provided insights into the formation of its core structure and side chain, with implications for directed biosynthesis of new saframycin derivatives (Arai et al., 1985).
DNA Interaction and Mechanism of Action
- Saframycin A binds to DNA, a process that has been studied using various labeling techniques. Its binding to DNA is enhanced by the reduction of the quinone moiety, involving a potential intermediate quinone methide (Ishiguro et al., 1981).
- Saframycins A and C bind to duplex DNA and cause single-strand breaks, a process mediated by reactive oxygen species. This binding and strand scission of DNA by saframycins have distinct molecular mechanisms (Lown et al., 1982).
Potential for Drug Development
- Evaluation of novel saframycin analogs has shown potent in vitro and in vivo antitumor activities, making them promising leads for further optimization in cancer therapy (Spencer et al., 2006).
Molecular Characterization
- Characterization of the saframycin gene cluster in Streptomyces lavendulae NRRL 11002 has revealed insights into the nonribosomal peptide synthetase system assembling its unusual tetrapeptidyl skeleton, offering a basis for the engineering of more complex and active analogs (Li et al., 2007).
Eigenschaften
CAS-Nummer |
107140-33-0 |
|---|---|
Molekularformel |
C30H32N4O8 |
Molekulargewicht |
576.6 g/mol |
IUPAC-Name |
N-[(12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxobutanamide |
InChI |
InChI=1S/C30H32N4O8/c1-7-20(35)30(40)32-11-19-21-14(24(36)12(2)28(41-5)26(21)38)9-17-23-22-15(25(37)13(3)29(42-6)27(22)39)8-16(33(23)4)18(10-31)34(17)19/h16-19,23H,7-9,11H2,1-6H3,(H,32,40) |
InChI-Schlüssel |
GGGQHIDQYVATGY-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(=O)NCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C |
Kanonische SMILES |
CCC(=O)C(=O)NCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C |
Synonyme |
saframycin Ad-1 saframycin-Ad-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





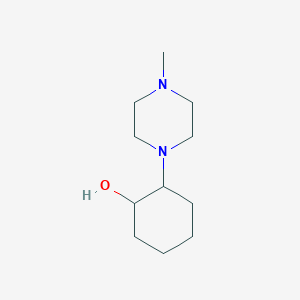
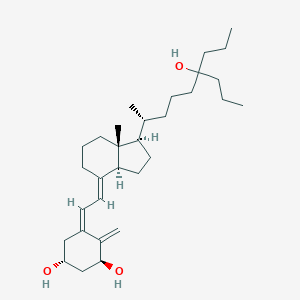
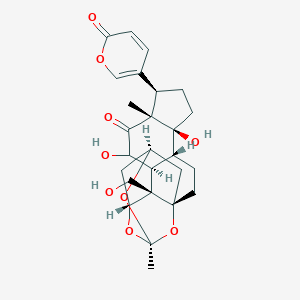
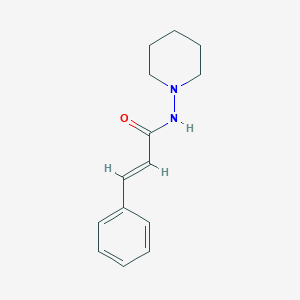
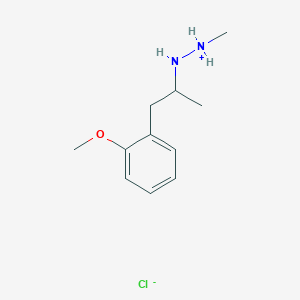



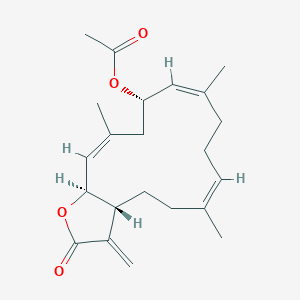

![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)
